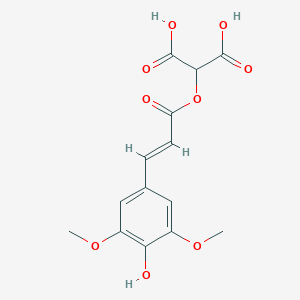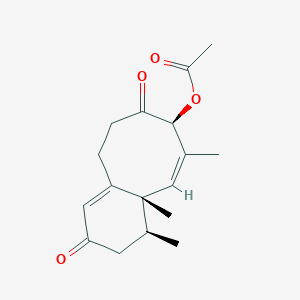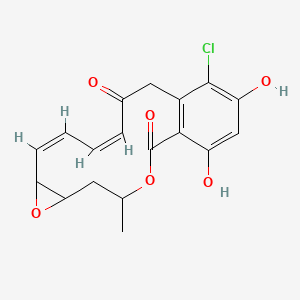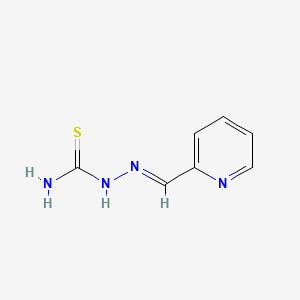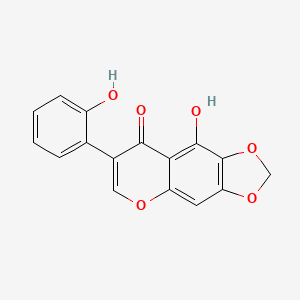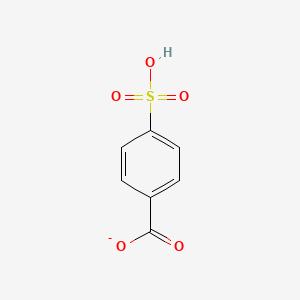
カダノールモノエン
概要
説明
- It belongs to the class of monophenols and has the chemical formula C21H34O with a molecular weight of 302.49 g/mol .
- Cashew nut shell liquid is a natural source of cardanol monoene, and it has various biological activities.
Cardanol monoene: ) is a phenol derived from cashew nut shell liquid.
科学的研究の応用
- Chemistry : Cardanol monoene serves as a precursor for synthesizing resins, coatings, and surfactants due to its unique structure.
- Biology : Researchers study its antioxidant properties and potential health benefits.
- Medicine : Investigations focus on its anti-inflammatory and anticancer effects.
- Industry : Cardanol monoene finds applications in adhesives, varnishes, and polymer materials.
作用機序
- Cardanol monoene induces apoptosis (programmed cell death) in human melanoma cells.
- It acts via the intrinsic pathway, involving the accumulation of reactive oxygen species (ROS) within mitochondria .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cardanol monoene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in melanin synthesis. Cardanol monoene reversibly inhibits tyrosinase with an IC50 value of 56 µM in vitro . Additionally, it interacts with reactive oxygen species (ROS), leading to the induction of apoptosis in certain cell types . These interactions highlight the potential of cardanol monoene in modulating biochemical pathways and cellular processes.
Cellular Effects
Cardanol monoene exerts significant effects on various types of cells and cellular processes. In M14 melanoma cells, it halts the cell cycle at the S phase and inhibits cell proliferation in a dose- and time-dependent manner . Furthermore, cardanol monoene induces apoptosis via the intrinsic pathway following the accumulation of reactive oxygen species . These effects suggest that cardanol monoene can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of cardanol monoene involves several key interactions at the molecular level. It binds to tyrosinase, inhibiting its activity and thereby affecting melanin synthesis . Additionally, cardanol monoene induces the accumulation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis . These molecular interactions highlight the compound’s potential in modulating enzyme activity and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cardanol monoene change over time. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . The stability and degradation of cardanol monoene in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of cardanol monoene vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as inhibition of cell proliferation and induction of apoptosis. At higher doses, cardanol monoene may exhibit toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
Cardanol monoene is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of cardanol monoene within cells and tissues involve interactions with various transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
Cardanol monoene’s subcellular localization is influenced by its structural features and interactions with cellular components. It is primarily localized in lipid-rich regions such as the endoplasmic reticulum and lipid droplets . These localizations can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in various applications.
準備方法
- Cardanol monoene can be obtained from cashew nut shell liquid through extraction and purification processes.
- Industrial production methods involve solvent extraction followed by distillation or chromatography to isolate cardanol monoene.
化学反応の分析
- Cardanol monoene undergoes various chemical reactions:
- Oxidation : It can be oxidized using reagents like potassium permanganate or chromic acid.
- Reduction : Reduction with hydrogen gas or metal hydrides yields reduced derivatives.
- Substitution : Cardanol monoene can undergo electrophilic aromatic substitution reactions.
- Major products include oxidized or reduced forms of cardanol monoene.
類似化合物との比較
- Cardanol monoene’s uniqueness lies in its specific structure and biological activities.
- Similar compounds include other phenolic derivatives from natural sources, such as catechol and resorcinol.
特性
IUPAC Name |
3-[(Z)-pentadec-8-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872878 | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501-26-8 | |
| Record name | Ginkgol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol monoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARDANOL MONOENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?
A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:
- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []
- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []
- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []
- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []
Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?
A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.
Q3: What is the structural characterization of CM?
A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []
Q4: Does CM exhibit any antiparasitic activity?
A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []
Q5: What are the potential applications of CM besides its anti-cancer activity?
A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
